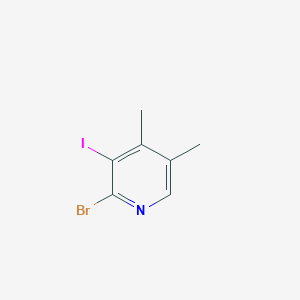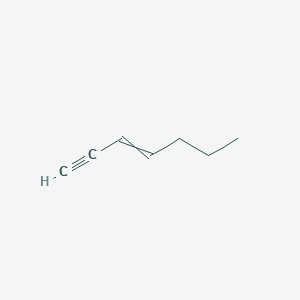
3-Hepten-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hepten-1-yne is an organic compound with the molecular formula C7H10. It is an unsaturated hydrocarbon featuring both a double bond and a triple bond in its structure, making it part of the enyne family. The presence of these multiple bonds gives this compound unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hepten-1-yne can be synthesized through various methods. One common approach involves the isomerization of enyne-group containing compounds in superbasic media such as sodium ethylenediamine (NaEDA) or ethylenediamine (EDA). For example, the isomerization of (Z, E)-2-octen-4-yn-1-ol to (Z, E)-5-octen-7-yn-1-ol has been successfully achieved using NaEDA/EDA .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of alkynes with appropriate reagents under controlled conditions. For instance, the reaction of 3,3-dimethyl-1-butyne with sodium amide followed by methyl iodide can yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hepten-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can lead to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are often used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and bases such as sodium amide (NaNH2) are commonly employed.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes.
Applications De Recherche Scientifique
3-Hepten-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving unsaturated hydrocarbons.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hepten-1-yne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets and pathways, leading to the formation of diverse products. For example, in hydrogenation reactions, the triple bond is reduced to a double bond or a single bond, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptyne: An alkyne with a single triple bond.
3-Heptene: An alkene with a single double bond.
1-Heptene: An alkene with a double bond at the terminal position.
Uniqueness
3-Hepten-1-yne is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation.
Propriétés
Numéro CAS |
2806-40-8 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
hept-3-en-1-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,5,7H,4,6H2,2H3 |
Clé InChI |
LXPWTZWMHUCANN-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



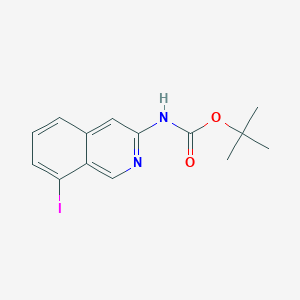
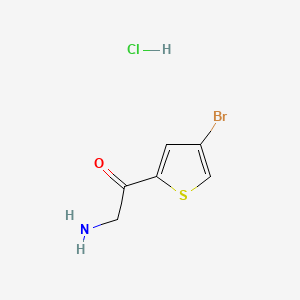
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)
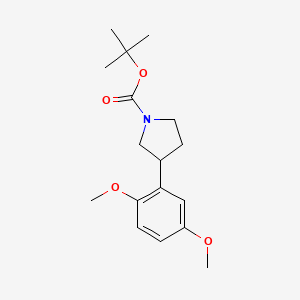
![2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15331047.png)
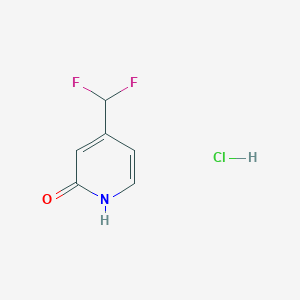
![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
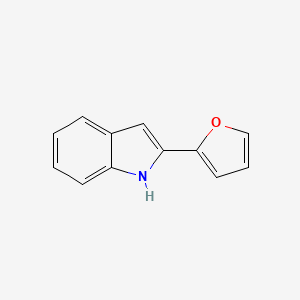
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)

